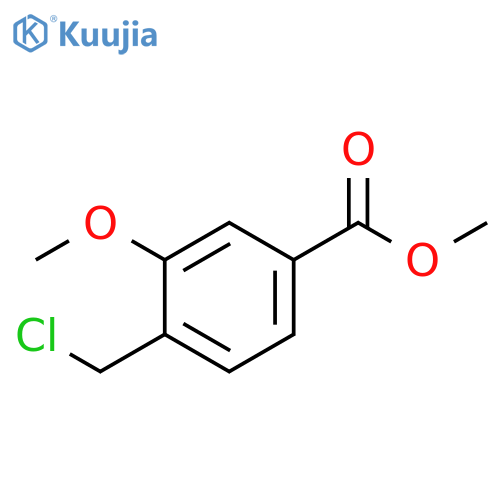

Cas no 123226-34-6 (Methyl 4-chloromethyl-3-methoxybenzoate)

Methyl 4-chloromethyl-3-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-chloromethyl-3-methoxybenzoate

- Benzoic acid, 4-(chloromethyl)-3-methoxy-, methyl ester

- 123226-34-6

- SCHEMBL2985242

- EN300-36173716

- methyl 4-(chloromethyl)-3-methoxybenzoate

-

- インチ: 1S/C10H11ClO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,6H2,1-2H3

- InChIKey: OWYFTHXMARVQFM-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=C(CCl)C(OC)=C1

計算された属性

- せいみつぶんしりょう: 214.0396719g/mol

- どういたいしつりょう: 214.0396719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- 密度みつど: 1.199±0.06 g/cm3(Predicted)

- ふってん: 313.1±32.0 °C(Predicted)

Methyl 4-chloromethyl-3-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36173716-0.5g |

methyl 4-(chloromethyl)-3-methoxybenzoate |

123226-34-6 | 95.0% | 0.5g |

$723.0 | 2025-03-18 | |

| Enamine | EN300-36173716-2.5g |

methyl 4-(chloromethyl)-3-methoxybenzoate |

123226-34-6 | 95.0% | 2.5g |

$1819.0 | 2025-03-18 | |

| Aaron | AR028WF6-500mg |

methyl4-(chloromethyl)-3-methoxybenzoate |

123226-34-6 | 95% | 500mg |

$1020.00 | 2025-02-17 | |

| Aaron | AR028WF6-1g |

methyl4-(chloromethyl)-3-methoxybenzoate |

123226-34-6 | 95% | 1g |

$1301.00 | 2025-02-17 | |

| Aaron | AR028WF6-250mg |

methyl4-(chloromethyl)-3-methoxybenzoate |

123226-34-6 | 95% | 250mg |

$657.00 | 2025-02-17 | |

| 1PlusChem | 1P028W6U-500mg |

methyl4-(chloromethyl)-3-methoxybenzoate |

123226-34-6 | 95% | 500mg |

$956.00 | 2023-12-25 | |

| Aaron | AR028WF6-100mg |

methyl4-(chloromethyl)-3-methoxybenzoate |

123226-34-6 | 95% | 100mg |

$468.00 | 2025-02-17 | |

| 1PlusChem | 1P028W6U-100mg |

methyl4-(chloromethyl)-3-methoxybenzoate |

123226-34-6 | 95% | 100mg |

$460.00 | 2023-12-25 | |

| Enamine | EN300-36173716-0.05g |

methyl 4-(chloromethyl)-3-methoxybenzoate |

123226-34-6 | 95.0% | 0.05g |

$216.0 | 2025-03-18 | |

| Enamine | EN300-36173716-1.0g |

methyl 4-(chloromethyl)-3-methoxybenzoate |

123226-34-6 | 95.0% | 1.0g |

$928.0 | 2025-03-18 |

Methyl 4-chloromethyl-3-methoxybenzoate 関連文献

-

1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

Methyl 4-chloromethyl-3-methoxybenzoateに関する追加情報

Research Brief on Methyl 4-chloromethyl-3-methoxybenzoate (CAS: 123226-34-6) in Chemical and Biomedical Applications

Methyl 4-chloromethyl-3-methoxybenzoate (CAS: 123226-34-6) is a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory drug discovery. This research brief consolidates the latest findings on the chemical properties, synthetic applications, and potential biomedical uses of this compound.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 4-chloromethyl-3-methoxybenzoate as a versatile building block for the synthesis of kinase inhibitors. The research team utilized this compound to develop a series of potent and selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative neoplasms. The chloromethyl group at the 4-position was found to be crucial for the formation of key pharmacophore interactions.

In the field of antimicrobial research, a recent patent application (WO2023056123) describes novel derivatives of Methyl 4-chloromethyl-3-methoxybenzoate with enhanced activity against drug-resistant bacterial strains. The methoxy group at the 3-position appears to contribute significantly to the compounds' membrane permeability, while the chloromethyl moiety allows for further structural modifications to optimize antibacterial potency.

Analytical chemistry advancements have also been made regarding this compound. A 2024 publication in Analytical and Bioanalytical Chemistry presents a new HPLC-MS method for the quantification of Methyl 4-chloromethyl-3-methoxybenzoate in complex biological matrices, achieving a detection limit of 0.1 ng/mL. This method is particularly valuable for pharmacokinetic studies of drugs derived from this intermediate.

From a synthetic chemistry perspective, recent work has focused on developing more sustainable production methods for Methyl 4-chloromethyl-3-methoxybenzoate. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) describes a solvent-free synthesis route that reduces waste generation by 65% compared to traditional methods while maintaining a yield of 92%.

The safety profile of Methyl 4-chloromethyl-3-methoxybenzoate has been further elucidated in recent toxicological studies. While the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), proper handling procedures can effectively mitigate risks. Current research suggests that its derivatives typically exhibit improved safety profiles, making them more suitable for pharmaceutical development.

Looking forward, Methyl 4-chloromethyl-3-methoxybenzoate continues to attract attention as a valuable scaffold in drug discovery. Several research groups are currently investigating its potential in developing next-generation antiviral agents, particularly against emerging RNA viruses. The compound's structural flexibility and demonstrated biological activity position it as an important tool in medicinal chemistry research.

123226-34-6 (Methyl 4-chloromethyl-3-methoxybenzoate) 関連製品

- 501326-05-2(3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine)

- 1211519-21-9(1-(4-chloropyridin-2-yl)methylpiperazine)

- 91089-80-4(2-(4-Chloro-5-acetamido-2-methylphenoxy)acetic acid)

- 1361575-53-2(Methyl 2-chloro-5-(2,6-dichlorophenyl)isonicotinate)

- 280-71-7(3-Oxabicyclo[3.3.1]nonane)

- 476283-36-0(N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide)

- 179184-63-5(4,4-Difluoro-1-[5-chloro-2-thienyl]-butane-1,3-dione)

- 99799-46-9(2-Bromo-4-cyano-6-methylaniline)

- 1214360-58-3((4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine)

- 1369095-04-4(4-(1H-indazol-3-yl)butan-1-amine)